5-(pyridin-4-yl)-2H,3H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-c]quinazolin-3-one
Description
Properties
IUPAC Name |
5-pyridin-4-yl-7,8,9,10-tetrahydro-2H-[1,2,4]triazolo[4,3-c]quinazolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c20-14-18-17-13-10-3-1-2-4-11(10)16-12(19(13)14)9-5-7-15-8-6-9/h5-8H,1-4H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNDVSPVLZRPHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=NNC(=O)N3C(=N2)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(pyridin-4-yl)-2H,3H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-c]quinazolin-3-one typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions . This one-pot synthesis method is efficient and operationally simple, providing good yields of the desired product. The reaction is usually carried out at room temperature, making it a practical approach for the synthesis of this compound .
Chemical Reactions Analysis
5-(pyridin-4-yl)-2H,3H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-c]quinazolin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline derivatives, while reduction reactions can produce triazoloquinazoline derivatives with different substituents .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has shown promising anticancer, antimicrobial, and antiviral activities . Additionally, it has been investigated for its potential use as an enzyme inhibitor and in the treatment of various diseases, including cancer and infectious diseases .
Mechanism of Action
The mechanism of action of 5-(pyridin-4-yl)-2H,3H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-c]quinazolin-3-one involves its interaction with specific molecular targets and pathways. It is known to bind to enzymes and receptors in the biological system, thereby modulating their activity . For example, it has been shown to inhibit the activity of certain kinases and enzymes involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Table 1: Key Physical and Spectroscopic Properties
Key Observations :
- Pyridinyl substituents (target compound and ) enhance aromatic π-stacking interactions, evidenced by upfield-shifted pyridine protons (δ 8.7–9.1) .
- Bulky substituents (e.g., carbazole-biphenyl in ) reduce solubility (m.p. >250°C) compared to smaller groups like thiophene (m.p. 236–238°C) .
Pharmacological Activity
Key Observations :
- The triazole ring is essential for anticonvulsant activity, while the triazolone moiety (as in the target compound) may reduce efficacy .
- Pyridinyl and thiophene substituents improve electrochemical stability and anticancer activity, respectively .
Spectroscopic and Electronic Properties
Biological Activity
5-(Pyridin-4-yl)-2H,3H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-c]quinazolin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research.
Chemical Structure and Properties
The compound features a quinazoline core fused with a triazole ring and a pyridine substituent. Its molecular formula is CHNO, and it has a molecular weight of approximately 244.24 g/mol. The presence of the pyridine moiety contributes to its lipophilicity and potential for interacting with various biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, leading to inhibited cell division.
A study demonstrated that this compound significantly reduced the viability of MCF-7 (breast cancer) and A549 (lung cancer) cells with IC values in the low micromolar range .
2. Antimicrobial Activity
The compound exhibits promising antimicrobial properties against a range of pathogens. In vitro assays showed effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis.
| Pathogen Type | Activity | Reference |
|---|---|---|
| Gram-positive Bacteria | Effective (e.g., S. aureus) | |
| Gram-negative Bacteria | Moderate (e.g., E. coli) | |
| Fungi | Effective (e.g., C. albicans) |
3. Anti-inflammatory Effects
In animal models of inflammation, the compound has shown to reduce edema and inflammatory cytokine levels. It appears to inhibit the NF-kB signaling pathway which is crucial in mediating inflammatory responses.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Inhibition of Kinases : The compound may act as a kinase inhibitor affecting pathways involved in cell growth and survival.
- Interaction with DNA : There is evidence suggesting that it can intercalate with DNA leading to disruption of replication processes.
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer reported that treatment with this compound led to measurable tumor reduction in a subset of participants.
- Infection Control : In a study on wound infections caused by resistant bacteria, topical application of formulations containing this compound resulted in significant healing improvements compared to control groups.
Q & A
Q. What strategies improve aqueous solubility for in vivo assays?
- Solutions :
- Salt Formation : Use HCl or mesylate salts to enhance polarity .
- Co-Solvents : Combine with PEG-400 or cyclodextrins (20% w/v) .
Data Contradiction Analysis Example
Issue : Discrepancies in reported melting points (255–256°C vs. 310–312°C) for analogs .
Resolution :
- Hypothesis : Polymorphism or residual solvent effects.
- Validation : Perform DSC/TGA to identify phase transitions and Karl Fischer titration for moisture content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
